Spheroidene Spheroidene Spheroidene is the cartenoid ether that is the methyl ether of 3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol.
Brand Name: Vulcanchem
CAS No.: 13836-61-8
VCID: VC20959689
InChI: InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+
SMILES: CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C
Molecular Formula: C41H60O
Molecular Weight: 568.9 g/mol

Spheroidene

CAS No.: 13836-61-8

Cat. No.: VC20959689

Molecular Formula: C41H60O

Molecular Weight: 568.9 g/mol

* For research use only. Not for human or veterinary use.

Spheroidene - 13836-61-8

Specification

CAS No. 13836-61-8
Molecular Formula C41H60O
Molecular Weight 568.9 g/mol
IUPAC Name (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene
Standard InChI InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+
Standard InChI Key FJOCMTHZSURUFA-AXYGSFPTSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C

Introduction

Chemical Structure and Properties

Molecular Composition

Spheroidene is classified as a carotenoid ether with the molecular formula C41H60O and a molecular weight of 568.9 g/mol . Chemically, it is defined as the methyl ether of 3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol, featuring an extended conjugated system of double bonds that gives rise to its distinctive light-absorbing properties . The compound possesses a long polyisoprenoid chain with multiple conjugated double bonds, providing its characteristic color and spectroscopic properties.

Physical and Chemical Characteristics

The extended conjugation system in spheroidene enables it to absorb light in the 450-550 nm spectral region, corresponding to blue-green wavelengths . This absorption profile is critical for its function in photosynthetic light harvesting. Its structure features several methyl substituents along the polyene backbone, contributing to its specific three-dimensional configuration and interactions with proteins in photosynthetic complexes.

PropertyValue
Molecular FormulaC41H60O
Molecular Weight568.9 g/mol
CAS Registry Number13836-61-8
Chemical ClassificationCarotenoid ether
IUPAC Name1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene
Alternate Name(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene
Table 1: Key chemical and physical properties of spheroidene .

Structural Configurations

Spheroidene can exist in multiple isomeric forms, with all-trans and various cis configurations being biologically relevant. Research utilizing quantum chemical calculations of resonance Raman spectra has demonstrated that the all-trans configuration predominates in light-harvesting complexes, while the 15,15'-cis configuration appears to be the primary form present in bacterial reaction centers . Additional studies have identified the 13,14-cis configuration as another potential structural variant in certain bacterial strains, particularly in the Rhodobacter sphaeroides mutant R26 .

Biological Distribution and Function

Occurrence in Photosynthetic Bacteria

Spheroidene has been documented in several species of purple phototrophic bacteria, including Rhodobacter capsulatus, Rhodospirillum rubrum, and Rubrivivax gelatinosus . Among these, Rhodobacter sphaeroides has been most extensively studied regarding spheroidene metabolism and function. In these organisms, spheroidene is predominantly synthesized under anaerobic conditions, serving as the primary carotenoid in their photosynthetic apparatus .

Spheroidene-Spheroidenone Conversion

Spectroscopic Properties

Absorption Characteristics

Spheroidene exhibits characteristic absorption in the 450-550 nm region of the visible spectrum. The specific absorption maxima and spectral profile depend on the solvent environment and molecular interactions. When bound to photosynthetic proteins, the absorption properties can be modified due to specific protein-pigment interactions, potentially resulting in bathochromic shifts (red shifts) that optimize energy transfer within the photosynthetic apparatus.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy has proven invaluable for investigating the structural and conformational properties of spheroidene. The RR spectrum of all-trans-spheroidene displays characteristic vibrational bands associated with its conjugated polyene structure . Density-functional theory analyses have successfully reproduced these spectral features, providing validation of structural assignments and insights into the molecular vibrations that influence its photophysical properties .
Research employing isotopically labeled spheroidene variants (including 19 different 2H- or 13C-containing isotopomers) has demonstrated excellent agreement between calculated and experimental vibrational frequencies . These studies have confirmed that density-functional theory is well-suited for describing the normal-mode structure of carotenoid molecules like spheroidene, despite their relatively large size and complex electronic structure .

Conformational Analysis Through Spectroscopy

The different conformational isomers of spheroidene display distinct spectroscopic signatures that can be analyzed to determine their prevalence in various biological contexts. Quantum chemical calculations of resonance Raman spectra for different spheroidene configurations have revealed that the 15,15'-cis configuration shows the best agreement with experimental spectra obtained from the reaction center of Rhodobacter sphaeroides .
Comparative analysis of full molecular models versus truncated structures has demonstrated that while simplified models capture the main spectral features, full molecular calculations provide more accurate representations of intensity distributions, particularly in the region around 1150 cm-1 . These findings highlight the importance of considering complete molecular structures when interpreting spectroscopic data for complex biomolecules like spheroidene.

Biosynthesis and Metabolism

Carotenoid Biosynthetic Pathway

Research Applications and Future Directions

Model System for Carotenoid Research

Spheroidene has served as an important model system for understanding carotenoid structure-function relationships. Its relatively simple structure compared to some other biological carotenoids, combined with its well-characterized spectroscopic properties, has made it valuable for elucidating fundamental aspects of carotenoid photophysics and photochemistry.
Studies employing spheroidene have contributed significantly to our understanding of energy transfer mechanisms in photosynthetic systems, including the roles of different excited states (S1, S2, and triplet states) in energy capture and dissipation . These insights have broader implications for our comprehension of photosynthetic efficiency and regulation.

Insights into Photoprotection Mechanisms

Research on the spheroidene-spheroidenone system has provided valuable insights into adaptive photoprotection mechanisms in photosynthetic organisms. The oxygen-dependent conversion between these two carotenoids represents an elegant regulatory mechanism that optimizes the balance between light harvesting and photoprotection under changing environmental conditions .
Understanding these adaptive responses has implications for agriculture and biotechnology, potentially informing strategies to enhance stress resistance in crops or to design more robust photosynthetic systems for bioenergy applications. The molecular details of how carotenoid modifications alter energy transfer pathways could inspire biomimetic approaches to solar energy conversion.

Analytical Applications

The distinctive spectroscopic properties of spheroidene have made it useful as a biochemical marker in certain applications. Its presence or absence, as well as its ratio to spheroidenone, can provide information about the metabolic state and growth conditions of photosynthetic bacteria. This has potential applications in environmental monitoring, microbial ecology, and biotechnological processes involving phototrophic bacteria.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator